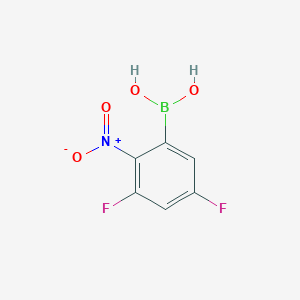

(3,5-Difluoro-2-nitrophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDKRMBLAFJYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1[N+](=O)[O-])F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675063 | |

| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-60-5 | |

| Record name | B-(3,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Nitro-Arylboronic Acid

An In-Depth Technical Guide to the Synthesis of (3,5-Difluoro-2-nitrophenyl)boronic acid

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Boronic acids, in turn, are celebrated as exceptionally versatile building blocks, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1]

This compound (CAS No. 1150114-60-5) emerges at the intersection of these two powerful chemical motifs.[2] It provides a scaffold containing a difluorinated phenyl ring, which locks the conformation and alters the electronic properties of the molecule, and a nitro group, which is not only a potent electron-withdrawing group but also a synthetic handle for further transformations, such as reduction to an amine. This amine can then be used for amide bond formation or other functionalizations. This guide, intended for researchers and drug development professionals, provides a robust and well-rationalized protocol for the synthesis of this valuable intermediate, moving beyond a simple list of steps to explain the critical causality behind each experimental choice.

Overall Synthetic Scheme

The recommended synthetic pathway proceeds from the commercially available precursor, 1-bromo-3,5-difluoro-2-nitrobenzene, via a low-temperature lithium-halogen exchange, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

Caption: Synthesis of the target boronic acid from its bromo-precursor.

Scientific Integrity: Mechanism and Experimental Rationale

The chosen method, a lithium-halogen exchange, is a cornerstone of organometallic chemistry for preparing organolithium reagents that are otherwise inaccessible.[3] The rationale for this specific protocol is grounded in the following principles:

-

Choice of Reaction: A lithium-halogen exchange is vastly superior to Grignard reagent formation for this substrate. The electrophilic nitro group is highly reactive toward the nucleophilic carbon-metal bond of a Grignard reagent. However, at the cryogenic temperatures employed in this protocol (-78 °C), the kinetics of the lithium-bromine exchange are significantly faster than the competing nucleophilic attack on the nitro group.[4] The rate of exchange follows the trend I > Br > Cl, making the bromo-precursor an ideal substrate.[3]

-

Low-Temperature Imperative: Maintaining a temperature of -78 °C (achieved with a dry ice/acetone bath) is the single most critical parameter for success. At higher temperatures, the newly formed aryllithium intermediate can act as a nucleophile, attacking the nitro group of another molecule or undergoing other side reactions. The low temperature effectively freezes out these undesired pathways, favoring the intended borylation reaction.

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a common and effective choice for this transformation. It is a strong base and a potent nucleophile, readily participating in the exchange. The reaction mechanism is believed to involve the formation of a transient "ate-complex," where the nucleophilic butyl group attacks the bromine atom.[5]

-

Electrophilic Quench: Triisopropyl borate, B(O\u1d62Pr)₃, serves as the boron electrophile. The highly nucleophilic aryllithium intermediate attacks the electron-deficient boron atom. The bulkier isopropoxy groups, compared to methoxy or ethoxy groups, can sometimes improve yields by minimizing the formation of over-borylated byproducts.

-

Acidic Workup: The final step is the hydrolysis of the borate ester intermediate to the desired boronic acid. This is achieved by quenching the reaction mixture with an aqueous acid, which protonates the alkoxy groups, leading to their departure and the formation of the B(OH)₂ moiety.

Experimental Protocol

This protocol is designed for a 10 mmol scale. All glassware should be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents | Notes |

| 1-Bromo-3,5-difluoro-2-nitrobenzene | 884494-38-6 | 237.99 | 2.38 g | 1.0 | Commercially available solid.[6] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Use a freshly opened bottle or distill. |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 4.4 mL | 1.1 | Pyrophoric. Handle with extreme care. |

| Triisopropyl borate | 5419-55-6 | 188.08 | 2.75 mL (2.26 g) | 1.2 | Moisture sensitive. |

| Hydrochloric Acid (HCl), 2 M aqueous | 7647-01-0 | 36.46 | ~20 mL | - | For workup. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | For extraction. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying. |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 1-bromo-3,5-difluoro-2-nitrobenzene (2.38 g, 10.0 mmol).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

-

Dissolution & Cooling: Add anhydrous THF (50 mL) via syringe to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

-

Borylation (Electrophilic Quench): To the cold aryllithium solution, add triisopropyl borate (2.75 mL, 12.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Warming: After the addition is complete, stir the reaction mixture at -78 °C for another hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1-2 hours.

-

Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker containing 2 M aqueous HCl (20 mL) at 0 °C with vigorous stirring. Stir for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis protocol.

Safety Precautions

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. It is also corrosive. Always wear flame-retardant lab coats, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.

-

Halogenated Nitroaromatics: The starting material, 1-bromo-3,5-difluoro-2-nitrobenzene, should be handled with care as compounds in this class are often toxic and can be skin irritants.[7]

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use only fresh, inhibitor-free anhydrous THF. Ethyl acetate and hexanes are flammable. All solvent handling should be done in a well-ventilated fume hood away from ignition sources.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging a low-temperature lithium-halogen exchange, the protocol is designed to be robust and high-yielding. The key to success lies in the meticulous exclusion of air and moisture and the strict maintenance of cryogenic temperatures during the formation of the organolithium intermediate. This versatile building block, once synthesized, opens numerous avenues for the development of novel molecular entities in pharmaceutical and materials science research.

References

-

SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

- van den Bergh, T., Biesemans, M., Willem, R., & Commandeur, J. N. (1998). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Xenobiotica, 28(5), 519-532.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Luo Group Meeting (CCME@PKU). (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

- Yoshida, H., Watanabe, S., & Ohshita, J. (2014). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 19(11), 17702–17713.

-

Siegel, D. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

AOBChem USA. (n.d.). 1-Bromo-3,5-difluoro-2-nitrobenzene. Retrieved from [Link]

Sources

- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 2. This compound, CasNo.1150114-60-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. aobchem.com [aobchem.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to (3,5-Difluoro-2-nitrophenyl)boronic acid: A Versatile Reagent for Advanced Synthesis

CAS Number: 1150114-60-5

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Building Block in Modern Chemistry

(3,5-Difluoro-2-nitrophenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a pivotal building block in the fields of medicinal chemistry and materials science.[1] Its unique trifunctionalized phenyl ring, featuring two fluorine atoms, a nitro group, and a boronic acid moiety, offers a remarkable combination of reactivity and tunable electronic properties. This guide provides an in-depth exploration of its synthesis, key applications in Suzuki-Miyaura cross-coupling reactions, and its potential in the development of novel therapeutics and organic electronic materials. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1150114-60-5 | [2] |

| Molecular Formula | C6H4BF2NO4 | [2] |

| Molecular Weight | 202.91 g/mol | [3] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a tightly closed container | [2] |

Safety and Handling:

While specific hazard data for this compound is limited, it is recommended to handle it with the standard precautions for laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. The following protocol is a representative example based on established methodologies for the synthesis of similar polysubstituted phenylboronic acids.

Reaction Scheme:

Sources

Molecular structure and weight of (3,5-Difluoro-2-nitrophenyl)boronic acid

An In-depth Technical Guide to (3,5-Difluoro-2-nitrophenyl)boronic acid: Structure, Properties, and Applications

Introduction

This compound is a specialized aromatic organoboron compound that has garnered interest within the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a phenyl ring functionalized with a boronic acid group, two fluorine atoms, and a nitro group. This unique combination of substituents imparts distinct electronic properties and reactivity, making it a valuable building block for complex molecular architectures and a potential pharmacophore in drug design. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the Lewis acidity of the boron center, a key feature in its chemical behavior and biological interactions.

This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a plausible synthetic pathway, and standard analytical protocols for its characterization. Furthermore, we will explore its potential applications, particularly in the context of drug development, drawing upon the established roles of boronic acids as versatile chemical tools.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 1150114-60-5 | [1][2][3][4] |

| Molecular Formula | C₆H₄BF₂NO₄ | [2][4][5] |

| Molecular Weight | 202.91 g/mol | [4][6] |

| Monoisotopic Mass | 203.02014 Da | [5][6] |

| Canonical SMILES | B(C1=CC(=CC(=C1[O-])F)F)(O)O | [5] |

| InChI Key | QSDKRMBLAFJYCE-UHFFFAOYSA-N | [5] |

| Physical Form | Solid powder | [7] |

The arrangement of the functional groups on the phenyl ring is critical to the molecule's reactivity. The boronic acid is positioned at C1, the nitro group at C2, and the fluorine atoms at C3 and C5. This substitution pattern, particularly the ortho-nitro group, creates significant steric and electronic effects.

Caption: 2D structure of this compound.

Plausible Synthesis and Mechanistic Considerations

A plausible starting material for this synthesis is 1-bromo-3,5-difluoro-2-nitrobenzene. The workflow would proceed as follows:

-

Generation of an Organometallic Intermediate: The aryl bromide is reacted with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to undergo lithium-halogen exchange, forming an aryllithium species. This step must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the highly reactive organometallic intermediate. The choice of aprotic, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is critical.[8]

-

Borylation: The freshly prepared aryllithium solution is then added to a solution of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OⁱPr)₃), also maintained at low temperature. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, forming a tetrahedral boronate complex. Triisopropyl borate is often preferred as it is less prone to undergoing multiple additions.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and is then quenched with an acidic aqueous solution (e.g., dilute HCl or saturated NH₄Cl). The acid catalyzes the hydrolysis of the boronate ester to the final boronic acid product.

-

Purification: The crude product is typically isolated by extraction. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the pure this compound.[8]

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the same molecular attributes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

-

Expert Rationale:

-

¹H NMR: Will confirm the presence and integration of the two aromatic protons. Their chemical shifts and coupling constants will be influenced by the adjacent fluorine and nitro groups, providing key structural information.

-

¹³C NMR: Will show six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment. Carbon-fluorine couplings (J-coupling) will be observable for C3, C5, and adjacent carbons.

-

¹⁹F NMR: This is a critical experiment to confirm the presence and environment of the two fluorine atoms. A single resonance is expected, confirming their chemical equivalence.

-

¹¹B NMR: Will produce a broad singlet characteristic of a trigonal boronic acid. The chemical shift provides direct evidence of the boron center.

-

B. Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Expert Rationale: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement of the molecular ion (e.g., [M-H]⁻ in negative mode). This experimental mass should match the theoretical monoisotopic mass (203.02014 Da) within a narrow tolerance (e.g., <5 ppm), confirming the elemental composition C₆H₄BF₂NO₄.[5][6]

C. High-Performance Liquid Chromatography (HPLC)

-

Protocol: Develop a reverse-phase HPLC method using a C18 column. A mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

-

Expert Rationale: HPLC is the gold standard for assessing the purity of the compound. The peak area percentage of the main component in the chromatogram provides a quantitative measure of purity. This technique is essential for validating that the material is suitable for use in sensitive applications like drug screening assays.

Applications in Research and Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry and have been incorporated into several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[9][10][11] Their utility stems from the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[12][13]

The subject molecule, this compound, can be utilized in two primary domains:

A. As a Pharmacophore in Drug Design The boronic acid moiety can act as a "warhead" to target enzymes, particularly serine proteases or beta-lactamases.[12] The difluoro and nitro substituents play a crucial role in modulating the compound's properties:

-

Electronic Tuning: The strong electron-withdrawing effects of the fluorine and nitro groups increase the Lewis acidity of the boron atom. This can enhance the covalent binding affinity to target enzymes, potentially leading to higher potency.[9]

-

Metabolic Stability: Fluorine substitution is a well-established strategy in drug design to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[10]

-

Binding Interactions: The substituents can form additional hydrogen bonds or other non-covalent interactions within a protein's binding pocket, improving selectivity and affinity.

B. As a Building Block in Organic Synthesis Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide/triflate. This compound can be used to introduce the difluoro-nitrophenyl motif into larger, more complex molecules, which is a common strategy in the synthesis of pharmaceutical intermediates and agrochemicals.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for similar nitrophenylboronic acids, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15] The compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17] For long-term stability and to prevent dehydration into the corresponding boroxine anhydride, storage under an inert atmosphere (e.g., nitrogen or argon) and refrigeration (2-8 °C) is recommended.[17]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[17]

References

-

PubChemLite. 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4). Available from: [Link]

-

Chemsrc. (2-Nitrophenyl)boronic acid | CAS#:5570-19-4. (2025-08-22). Available from: [Link]

-

Home Sunshine Pharma. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Carboxy-5-nitrophenylboronic acid. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - 4,5-Difluoro-2-nitrophenylboronic acid. (2025-12-10). Available from: [Link]

-

PubChem. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607. Available from: [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available from: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

-

LookChem. Cas 156545-07-2,3,5-Difluorophenylboronic acid. Available from: [Link]

-

Arts, M., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(12), 6393. Available from: [Link]

-

Chemsrc. This compound | CAS#:1150114-60-5. Available from: [Link]

-

PubChem. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677. Available from: [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. Available from: [Link]

-

Kaur, N., et al. (2013). Boron chemicals in diagnosis and therapeutics. Journal of Organometallic Chemistry, 751, 1-13. Available from: [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. Available from: [Link]

-

Oppong, K. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6610. Available from: [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

Sources

- 1. 5570-19-4|(2-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 3,5-Difluoro-2-nitrophenylboronic acid | 1150114-60-5 [chemicalbook.com]

- 3. (2-Nitrophenyl)boronic acid | CAS#:5570-19-4 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4) [pubchemlite.lcsb.uni.lu]

- 6. Buy (3,5-Difluoro-4-nitrophenyl)boronic acid [smolecule.com]

- 7. lookchem.com [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 14. angenechemical.com [angenechemical.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.ie [fishersci.ie]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of (3,5-Difluoro-2-nitrophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3,5-Difluoro-2-nitrophenyl)boronic acid is a versatile yet challenging reagent in modern organic synthesis. Its unique electronic and steric profile, characterized by two electron-withdrawing fluorine atoms and a sterically demanding ortho-nitro group, imparts distinct reactivity patterns that are of significant interest in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive analysis of the reactivity of this compound with a range of functional groups. We will delve into the nuances of its application in cornerstone cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings, explore its interactions with nucleophiles like amines, alcohols, and thiols, and address the inherent challenges, including the pervasive side reaction of protodeboronation. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols to empower researchers in leveraging the synthetic potential of this valuable building block.

Introduction: The Chemical Persona of this compound

This compound is a crystalline solid at room temperature. Its structure is defined by a phenyl ring substituted with a boronic acid moiety, a nitro group at the ortho position, and two fluorine atoms at the meta positions relative to the boronic acid. This specific arrangement of substituents creates a molecule with a highly electron-deficient aromatic ring and significant steric hindrance around the reactive boronic acid center.

The potent electron-withdrawing nature of the nitro and fluoro groups significantly decreases the nucleophilicity of the aryl group attached to the boron, which can impede the transmetalation step in many cross-coupling reactions.[1][2] Furthermore, the bulky nitro group ortho to the boronic acid functionality presents a significant steric barrier, hindering the approach of catalytic species and coupling partners.[2] These characteristics necessitate carefully optimized reaction conditions to achieve successful transformations.

Despite these challenges, the unique electronic properties of the (3,5-difluoro-2-nitrophenyl) moiety make it a valuable synthon for introducing this fragment into larger molecules, often as a key component in the development of enzyme inhibitors and other biologically active compounds.[3][4]

Core Reactivity: Navigating the Landscape of Cross-Coupling Reactions

The utility of this compound is most prominently demonstrated in palladium- and copper-catalyzed cross-coupling reactions. Understanding the intricacies of these transformations is key to harnessing its synthetic potential.

The Suzuki-Miyaura Coupling: A Challenging yet Feasible C-C Bond Formation

The Suzuki-Miyaura coupling is a pillar of modern organic synthesis for the formation of carbon-carbon bonds.[5] However, the application of this compound in this reaction is not straightforward. The combined steric and electronic effects of the ortho-nitro and meta-difluoro substituents render this boronic acid less reactive than many of its counterparts.[2]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step due to the reduced nucleophilicity of the electron-deficient phenyl ring.[2]

Overcoming the Hurdles: To achieve successful Suzuki-Miyaura couplings with this substrate, several strategies can be employed:

-

Highly Active Catalysts: The use of sophisticated palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can facilitate the challenging transmetalation step.[6]

-

Careful Choice of Base: The base plays a crucial role in activating the boronic acid. While a base is necessary, strong bases can promote the undesirable side reaction of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.

-

Anhydrous Conditions: Minimizing the presence of water is critical to suppress protodeboronation.

Illustrative Workflow for Suzuki-Miyaura Coupling:

Sources

- 1. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of (3,5-Difluoro-2-nitrophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(3,5-Difluoro-2-nitrophenyl)boronic acid is a key building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of electron-withdrawing fluorine and nitro groups on the phenyl ring imparts unique reactivity to this molecule, making it an invaluable reagent in Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions. However, this enhanced reactivity also brings inherent stability challenges. A comprehensive understanding of the factors governing the stability and the optimal conditions for storage and handling of this compound is paramount for ensuring its integrity, maximizing reaction yields, and achieving reproducible experimental outcomes. This guide provides an in-depth analysis of the stability profile of this reagent, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Concepts of Boronic Acid Stability: A Mechanistic Perspective

The stability of arylboronic acids, including this compound, is primarily dictated by their susceptibility to two major degradation pathways: protodeboronation and oxidation. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the rates of these degradation processes.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired boronic acid functionality.[1] This process can be catalyzed by both acids and bases and is often exacerbated by the presence of water.[2] For electron-deficient arylboronic acids, such as our compound of interest, base-catalyzed protodeboronation is a significant concern.[2] The electron-withdrawing nature of the two fluorine atoms and the nitro group increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by hydroxide ions. This leads to the formation of a boronate species, which can then undergo protonolysis.

It is important to note that while highly electron-deficient arylboronic acids have a lower susceptibility to acid-catalyzed protodeboronation, their stability under basic conditions can be compromised.[2] The pH of the reaction medium is therefore a critical parameter to control when working with this compound.

Oxidation: Conversion to the Corresponding Phenol

The boron center in boronic acids is also prone to oxidation, which results in the formation of the corresponding phenol.[3] This degradation pathway can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The mechanism of oxidation is thought to involve the formation of a peroxide intermediate, followed by rearrangement to the phenolic product.[4] Interestingly, the presence of an ortho-nitro group, as in this compound, can confer a degree of stability against oxidation.[4] This is attributed to the potential for intramolecular coordination between the oxygen of the nitro group and the empty p-orbital of the boron atom, which can reduce the electron deficiency of the boron center and thus its susceptibility to oxidative attack.[4]

Key Factors Influencing the Stability of this compound

The following diagram illustrates the key environmental and chemical factors that can impact the stability of this compound, leading to its degradation. Understanding and controlling these factors are crucial for maintaining the quality and reactivity of this important synthetic building block.

Caption: Factors influencing the degradation of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are strongly recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8 °C. | Low temperatures slow down the rates of all potential degradation reactions, including protodeboronation, oxidation, and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |

| Light | Protect from light. Store in an opaque or amber container. | Nitroaromatic compounds can be susceptible to photodegradation.[5] |

| Moisture | Keep container tightly sealed in a dry environment. Use a desiccator for long-term storage. | Boronic acids are hygroscopic and can absorb moisture from the air, which can facilitate protodeboronation and the formation of boroxines. |

| Handling | Handle in a glove box or under a stream of inert gas. Minimize exposure to air. | Reduces contact with atmospheric oxygen and moisture. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | These substances can directly promote the degradation of the boronic acid. |

Experimental Protocol: A Representative Stability Study

To quantitatively assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves subjecting the compound to a range of harsh conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for a Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C.

-

Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature, protected from light.

-

Thermal Stress: Place a known amount of the solid compound in a vial in an oven maintained at 70°C. At each time point, dissolve a portion of the solid in the mobile phase for analysis.

-

Photostability: Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline.

-

-

Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis. Analyze all samples by a validated stability-indicating HPLC method.

-

Data Interpretation: Calculate the percentage of the remaining this compound at each time point for each stress condition. Identify and characterize any significant degradation products using techniques such as LC-MS.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its stability. By understanding the fundamental degradation pathways of protodeboronation and oxidation, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The insights and methodologies presented in this guide are intended to provide a solid foundation for the successful and reproducible application of this compound in research and development, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Zarzeczańska, D., et al. (2018). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ChemistrySelect, 3(33), 9439-9445. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3463. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 86(1), 578-591. [Link]

-

Raines, R. T., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(26), 6821-6827. [Link]

-

Spain, M., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 471-491. [Link]

-

Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. International Journal of Molecular Sciences, 22(9), 4503. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

PubChem. 3,5-difluoro-2-nitrophenylboronic acid. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Fischer, S. A., et al. (2012). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. The Journal of Physical Chemistry A, 116(43), 10550-10557. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of (3,5-Difluoro-2-nitrophenyl)boronic acid

An In-depth Technical Guide to the Spectroscopic Data of (3,5-Difluoro-2-nitrophenyl)boronic acid

Authored by: A Senior Application Scientist

Abstract

This compound (C₆H₄BF₂NO₄) is a substituted arylboronic acid of significant interest in synthetic organic chemistry. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous analytical characterization for identity confirmation, purity assessment, and reaction monitoring. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the interpretation of spectral features, grounded in the principles of chemical structure and functional group effects, and provide standardized protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists in the fields of chemical synthesis and drug development.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound—featuring two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and the versatile boronic acid moiety—gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is paramount for its application in complex synthetic pathways.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The analysis includes ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, each providing unique insights into the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals from the aromatic protons and the hydroxyl protons of the boronic acid group.

-

Aromatic Region: The phenyl ring contains two protons. Due to the symmetrical placement of the fluorine atoms relative to the nitro and boronic acid groups, these protons are chemically non-equivalent. We expect to see two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The strong electron-withdrawing nature of the adjacent nitro and fluoro groups will shift these protons significantly downfield. Their multiplicities will be complex, likely appearing as multiplets due to coupling with each other and with the fluorine atoms.

-

Boronic Acid Protons (B(OH)₂): The two hydroxyl protons typically appear as a single, broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is often observed, while it may exchange with residual water in other solvents like CDCl₃.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons.

-

C-B Bond: The carbon atom directly attached to the boron (C1) will typically appear as a broad signal due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boronic acid group.[1]

-

C-N Bond: The carbon attached to the nitro group (C2) will be significantly deshielded and appear at a low field (downfield).

-

C-F Bonds: The carbons bonded to fluorine (C3 and C5) will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz).

-

Other Aromatic Carbons: The remaining carbons will also show splitting due to two- or three-bond couplings to fluorine (²JCF, ³JCF).

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[2][3][4]

-

Expected Signals: Since the two fluorine atoms on the ring are in different chemical environments relative to the nitro and boronic acid groups, two distinct signals are expected.

-

Chemical Shift: The chemical shift range for aryl fluorides is broad, and the exact positions will be influenced by the other substituents.[4]

-

Coupling: These signals will likely appear as multiplets due to coupling with the aromatic protons and potentially with each other.

Boron-¹¹ (¹¹B) NMR Spectroscopy

¹¹B NMR can confirm the presence and electronic environment of the boron atom. For a trigonal planar boronic acid, a single, relatively broad signal is expected, typically in the range of δ 28-34 ppm.

Summary of NMR Data (Predicted)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ¹H | ~7.5 - 8.5 | m | Ar-H | Two distinct multiplets expected. |

| ¹H | Variable | br s | B(OH )₂ | Position and visibility are solvent-dependent. |

| ¹³C | ~120 - 130 | d | C -B | Signal may be broad due to quadrupolar relaxation. |

| ¹³C | ~145 - 155 | d | C -NO₂ | Downfield shift due to nitro group. |

| ¹³C | ~160 - 170 | d | C -F | Large ¹JCF coupling constant. |

| ¹⁹F | ~(-100) - (-130) | m | Ar-F | Two distinct signals expected relative to CFCl₃.[2] |

| ¹¹B | ~28 - 34 | br s | B (OH)₂ | Characteristic for trigonal boronic acids. |

Experimental Protocol: NMR Data Acquisition

Figure 3: Plausible fragmentation pathway in negative ion ESI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. [5]3. Ionization: Use ESI in either negative or positive ion mode. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.

-

Analysis: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the isolated molecular ion to generate a fragmentation spectrum.

Conclusion

The analytical characterization of this compound is straightforward using standard spectroscopic techniques. NMR spectroscopy provides unambiguous structural confirmation through ¹H, ¹³C, and ¹⁹F analyses. IR spectroscopy confirms the presence of key functional groups, including the nitro, hydroxyl, and C-F bonds. Mass spectrometry verifies the molecular weight and provides structural clues through predictable fragmentation patterns. Together, these techniques form a robust analytical workflow for ensuring the identity and purity of this important synthetic building block, which is critical for its successful application in research and development.

References

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4). Retrieved from [Link]

-

NIST. (n.d.). Benzeneboronic acid, m-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392. DOI: 10.1039/C3AY40542G. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Yan, J., & Springsteen, G. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(23), 10232-10239. DOI: 10.1021/la048451b. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Commercial availability and suppliers of (3,5-Difluoro-2-nitrophenyl)boronic acid

An In-Depth Technical Guide to (3,5-Difluoro-2-nitrophenyl)boronic acid: Commercial Availability, Applications, and Experimental Protocols

Introduction: A Versatile Building Block in Modern Synthesis

This compound, identified by CAS Number 1150114-60-5, is a specialized organoboron compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1][2][3] Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms and a sterically hindering ortho-nitro group, makes it a valuable synthon for introducing complex electronic and steric properties into target molecules. Boronic acids, in general, are lauded for their stability, relatively low toxicity, and versatile reactivity, serving as key intermediates in a variety of chemical transformations.[4] This guide provides a comprehensive overview of this compound, detailing its commercial availability, key applications with a focus on palladium-catalyzed cross-coupling reactions, and validated experimental protocols for its use.

Chemical & Physical Properties this compound is a solid compound at room temperature.[5] Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1150114-60-5[1][2][6] |

| Molecular Formula | C₆H₄BF₂NO₄[1][2][6] |

| Molecular Weight | 202.91 g/mol [6][7] |

| Predicted Boiling Point | 389.7±52.0 °C[6] |

| Predicted Density | 1.57±0.1 g/cm³[6] |

Part 1: Commercial Availability and Supplier Overview

This compound is available from a range of specialty chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The following table provides a comparative overview of prominent suppliers, typical purities, and available quantities. It is important to note that this compound is intended for research and development or commercial manufacturing purposes only and is not for direct medical or consumer use.[2]

| Supplier | CAS Number | Purity/Specification | Notes |

| Santa Cruz Biotechnology | 1150114-60-5 | Not specified | A specialty product for proteomics research.[1] |

| Amadis Chemical | 1150114-60-5 | ≥97% | Available in industrial and reagent grades, with minimum orders starting from 10 milligrams.[5] |

| Chemsrc | 1150114-60-5 | Not specified | Provides physical and chemical property data.[6] |

| BLD Pharm | 1150114-60-5 | Not specified | Listed as a research-use-only chemical.[8] |

| HDH Pharma | 1150114-60-5 | ≥96% | Sold in quantities starting from 1 gram.[2] |

| Sigma-Aldrich | 1150114-60-5 | Not specified | Available through their marketplace, supplied by Ambeed, Inc.[9] |

| ChemicalBook | 1150114-60-5 | Not specified | Aggregates information and suppliers for the compound.[3] |

Part 2: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10][11][12] The reaction is prized for its mild conditions, high functional group tolerance, and excellent yields.[10]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the steric hindrance from the ortho-nitro group and the electronic effects of the difluoro substituents can make the transmetalation step rate-limiting.[13] This necessitates careful optimization of the reaction conditions, particularly the choice of palladium catalyst, ligand, and base, to achieve high yields.[14]

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a generalized yet robust methodology for employing this compound in a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

-

Reaction Setup:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[14]

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of catalyst and base is critical; for sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be required. Carbonate bases are commonly used to activate the boronic acid for transmetalation.[13]

-

-

Inert Atmosphere and Solvent Addition:

-

Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add a degassed solvent or solvent mixture (e.g., Toluene, Dioxane, or a DMF/water mixture) via syringe.[14]

-

Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Using degassed solvents minimizes dissolved oxygen, preserving the catalyst's activity throughout the reaction.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Rationale: Higher temperatures are often necessary to overcome the activation energy, especially for less reactive aryl chlorides or hindered substrates.[10]

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

-

Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.[13]

-

Rationale: This standard aqueous work-up removes the inorganic base and salts, isolating the crude product in the organic phase.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[13]

-

Rationale: Chromatography is typically required to separate the desired product from unreacted starting materials, catalyst residues, and any side products.

-

Part 3: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Information derived from Safety Data Sheets (SDS) indicates the following hazards and necessary precautions.[15][16]

-

Hazard Classifications: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[15][16]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage under an inert atmosphere at 2-8°C.

This guide serves as a foundational resource for professionals working with this compound. By understanding its commercial landscape, primary applications, and the nuanced procedural details required for its successful implementation in synthesis, researchers can effectively leverage this versatile building block in their drug discovery and materials science endeavors.

References

- Parchem. 3-Piperidinecarboxylic acid, 1-(4-boronobenzoyl)-, 3-ethyl ester.

- Chemsrc. This compound | CAS#:1150114-60-5.

- BLD Pharm. 1150114-74-1|(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid.

- Santa Cruz Biotechnology. 3,5-Difluoro-2-nitrophenylboronic acid | CAS 1150114-60-5.

- HDH Pharma Inc. 3, 5-Difluoro-2-nitrophenylboronic acid, min 96%, 1 gram.

- BLD Pharm. 5570-19-4|(2-Nitrophenyl)boronic acid.

- Ambeed.com. Boronic acids/esters.

- ChemicalBook.

- Sigma-Aldrich. 3,5-Difluorophenylboronic acid = 95 156545-07-2.

- Home Sunshine Pharma. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9.

- ChemicalBook. 3,5-Difluoro-2-nitrophenylboronic acid | 1150114-60-5.

- Smolecule. Buy (3,5-Difluoro-4-nitrophenyl)boronic acid.

- Sigma-Aldrich. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4.

- Benchchem. Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid.

- Sigma-Aldrich.

- Fisher Scientific.

- Angene Chemical.

- Amadis Chemical Co., Ltd. This compound CAS NO.1150114-60-5.

- PubChemLite. 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4).

- ChemScene. 1150114-62-7 | TP-4748.

- Combi-Blocks, Inc.

- PubMed Central.

- Fisher Scientific.

- Sigma-Aldrich. 3,5-Difluorophenylboronic acid = 95 156545-07-2.

- Sigma-Aldrich. This compound | 1150114-60-5.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Benchchem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,5-Difluoro-2-nitrophenylboronic acid | 1150114-60-5 [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.1150114-60-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. This compound | CAS#:1150114-60-5 | Chemsrc [chemsrc.com]

- 7. Buy (3,5-Difluoro-4-nitrophenyl)boronic acid [smolecule.com]

- 8. 5570-19-4|(2-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. This compound | 1150114-60-5 [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. diva-portal.org [diva-portal.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

The Strategic deployment of (3,5-Difluoro-2-nitrophenyl)boronic Acid in the Synthesis of Novel Medicinal Scaffolds

A Senior Application Scientist's Guide to Harnessing a Unique Building Block for Accelerated Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. (3,5-Difluoro-2-nitrophenyl)boronic acid has emerged as a highly valuable reagent, uniquely functionalized to grant access to complex molecular architectures. The presence of two fluorine atoms and a nitro group on the phenylboronic acid scaffold provides a confluence of electronic and steric properties that can be strategically exploited to modulate physicochemical properties and guide synthetic pathways. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors. We will present a cogent, field-proven synthetic strategy, detailing the causality behind experimental choices and providing robust, self-validating protocols for key transformations.

Introduction: The Rationale for a Trifunctionalized Building Block

Boronic acids are foundational pillars in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] The ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance has cemented their role in the rapid elaboration of molecular complexity.[4] The subject of this guide, this compound (Figure 1), is a particularly compelling starting material for several reasons:

-

Orthogonal Reactivity: The boronic acid moiety serves as the primary handle for Suzuki-Miyaura coupling, while the nitro group can be selectively reduced to an amine, providing a vector for subsequent functionalization or cyclization.

-

Electronic Modulation by Fluorine: Fluorine atoms exert a powerful influence on the physicochemical properties of a molecule. Their high electronegativity can enhance metabolic stability, modulate pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[5] The 3,5-difluoro substitution pattern, in particular, creates a distinct electronic environment on the aromatic ring.

-

Strategic Placement of the Nitro Group: The ortho-nitro group significantly influences the electronic nature of the boronic acid, rendering it electron-deficient. This has important implications for its reactivity in cross-coupling reactions.[6] Furthermore, its reduction to an aniline is a well-established and high-yielding transformation, paving the way for the synthesis of diarylamines and heterocyclic scaffolds.[1]

This guide will focus on a practical and powerful application: the synthesis of a core scaffold relevant to Janus Kinase (JAK) inhibitors, a class of drugs critical in the treatment of inflammatory diseases and certain cancers.[2][7]

Core Application: Synthesis of a Benzonaphthyridinone JAK Inhibitor Scaffold

We will delineate a robust, multi-step synthesis of a 7,9-difluorobenzo[c][4][6]naphthyridin-6(5H)-one scaffold, a core structure found in various kinase inhibitors. This pathway leverages the unique functionalities of this compound to efficiently construct the target heterocycle.

Logical Workflow: A Three-Step Approach

The overall synthetic strategy is depicted below. It relies on a sequence of three high-yield and well-precedented reactions: Suzuki-Miyaura coupling, nitro group reduction, and intramolecular amidation.

Caption: Synthetic workflow to the benzonaphthyridinone core.

PART 1: The Strategic C-C Bond Formation via Suzuki-Miyaura Coupling

The initial and most critical step is the construction of the biaryl backbone. The Suzuki-Miyaura reaction is the method of choice for this transformation.[8] The electron-deficient nature of this compound requires careful selection of catalytic systems to ensure efficient transmetalation.[6]

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Coupling Partner: 2-Bromopyridine-3-carboxylic acid is selected as the coupling partner. The carboxylic acid functionality is essential for the final lactamization step. The bromine atom provides the electrophilic site for the palladium-catalyzed coupling. Coupling with 2-halopyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen.[9]

-

Catalyst System: A palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling electron-deficient boronic acids with heteroaryl halides.[3] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is used to facilitate the transmetalation step without promoting significant protodeboronation of the sensitive boronic acid. A mixed solvent system of 1,4-dioxane and water is ideal, ensuring solubility of both the organic substrates and the inorganic base.[10]

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound + 2-Bromopyridine-3-carboxylic acid → 3',5'-Difluoro-2'-nitro-[1,1'-biphenyl]-2-carboxylic acid

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Methodology:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromopyridine-3-carboxylic acid (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl carboxylic acid.

PART 2: Chemoselective Nitro Group Reduction

With the biaryl core constructed, the next step is the selective reduction of the nitro group to an amine. This transformation must be performed without affecting the fluorine substituents or the carboxylic acid. Catalytic hydrogenation is the most efficient and cleanest method for this purpose.[11]

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Catalyst and Reducing Agent: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[1] Using hydrogen gas (H₂) at atmospheric or slightly elevated pressure is a clean and efficient method.[5] Alternatively, transfer hydrogenation using hydrazine hydrate can be employed, which is particularly useful for substrates where dehalogenation is a concern, though with difluoro-aromatics, direct hydrogenation is generally safe.[1]

-

Solvent: A protic solvent like ethanol or methanol is ideal for this reaction as it readily dissolves the substrate and facilitates the hydrogenation process.

-

Self-Validation: The reaction can be monitored by the consumption of hydrogen gas or by TLC/LC-MS. A complete disappearance of the starting material and the appearance of a more polar product (the amine) confirms the reaction's completion. The product's identity is confirmed by NMR and mass spectrometry, where a characteristic mass change (-30 Da for -NO₂ to -NH₂) is observed.

Protocol 2: Catalytic Hydrogenation

Reaction: 3',5'-Difluoro-2'-nitro-[1,1'-biphenyl]-2-carboxylic acid → 2'-Amino-3',5'-difluoro-[1,1'-biphenyl]-2-carboxylic acid

Caption: Chemoselective reduction of the nitro group.

Methodology:

-

Dissolve the nitro-biaryl compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% palladium on carbon (10% w/w).

-

Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amino-biaryl product, which is often pure enough for the next step.

PART 3: Intramolecular Amidation to Form the Heterocyclic Core

The final step involves the formation of the lactam ring through an intramolecular amide bond formation between the newly formed aniline and the adjacent carboxylic acid. This cyclization is typically promoted by heat or coupling agents.[12]

Expertise & Experience: Causality Behind Experimental Choices

-

Reaction Type: This is an intramolecular nucleophilic acyl substitution, forming a stable six-membered lactam ring. Such cyclizations are often thermodynamically favorable.[13]

-

Conditions: Thermal cyclization in a high-boiling solvent like diphenyl ether is a classic and effective method. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used under milder conditions, which can be advantageous if the substrate is thermally sensitive. For this guide, we will focus on the robust thermal method.

-

Self-Validation: The formation of the lactam is confirmed by a significant change in the spectroscopic data. In the ¹H NMR, the broad signals for the -NH₂ and -COOH protons will be replaced by a single, sharper signal for the amide N-H. The IR spectrum will show a characteristic amide carbonyl stretch. Mass spectrometry will confirm the loss of a water molecule (18 Da) from the starting material.

Protocol 3: Thermal Lactamization

Reaction: 2'-Amino-3',5'-difluoro-[1,1'-biphenyl]-2-carboxylic acid → 7,9-Difluorobenzo[c][4][6]naphthyridin-6(5H)-one

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Lactam - Wikipedia [en.wikipedia.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Using (3,5-Difluoro-2-nitrophenyl)boronic Acid

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A key challenge, however, arises when employing electronically deactivated substrates.